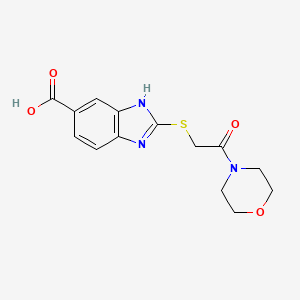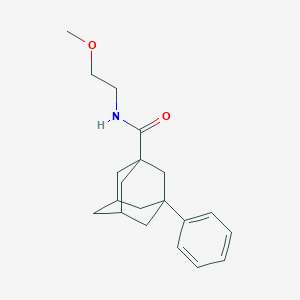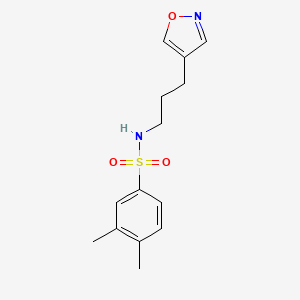![molecular formula C26H25N3O5S2 B2541871 2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate CAS No. 941958-97-0](/img/structure/B2541871.png)
2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, an electrochemical method has been employed for the synthesis of disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol, which suggests that electrochemical approaches could be applicable for synthesizing similar morpholine and benzothiazole derivatives . Additionally, the selective synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine through nucleophilic substitution indicates that halogenated precursors can be used to introduce morpholine moieties into benzothiazole derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione has been determined, showing a methylene bridge between the benzothiazole and morpholine with specific bond angles and dihedral angles, indicating how the morpholine ring is oriented relative to the benzothiazole . This information is valuable for understanding the conformational preferences of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of morpholine and benzothiazole derivatives can be inferred from the synthesis methods and the interactions observed in their structures. The electrochemical synthesis indicates that these compounds can participate in Michael-type addition reactions, followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation . This suggests that the compound may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate" are not provided, the properties of related compounds can offer insights. The crystal structure analysis reveals the presence of weak C–H···S hydrogen bonds and C–H···π and π···π interactions, which could influence the compound's solubility, melting point, and stability . Additionally, the presence of morpholine is known to impact the basicity and nucleophilicity of these compounds, which could affect their reactivity and interactions with biological targets .
Applications De Recherche Scientifique
Electrochemical Synthesis
Electrochemical methods have been employed for the synthesis of disulfides of morpholine-benzothiazole derivatives, demonstrating the utility of electrooxidation in generating complex sulfur-containing compounds. This approach indicates the potential for developing novel synthetic pathways for related compounds (Esmaili & Nematollahi, 2013).
Biological Activity
Morpholine and benzothiazole derivatives have been synthesized with potential biological activities. For instance, benzimidazoles containing morpholine skeletons at the C-6 position have been explored for their glucosidase inhibitory and antioxidant activities, suggesting potential therapeutic applications in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).
Material Science Applications
In the realm of material science, the detection and analysis of morpholine-benzothiazole derivatives in environmental samples, such as street dust and river sediments, highlight their relevance as molecular markers of pollution and their role in environmental monitoring (Kumata, Takada, & Ogura, 1996).
Antimicrobial Agents
The design and synthesis of 1,2,4-triazole derivatives containing a morpholine moiety have shown antimicrobial properties, pointing towards the application of morpholine-benzothiazole compounds in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Polymer Science
In polymer science, morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, indicating their potential application in creating novel polymers with specific functionalities (Veld, Dijkstra, & Feijen, 1992).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-[benzyl(methyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-28(18-19-5-3-2-4-6-19)36(31,32)22-10-7-20(8-11-22)25(30)34-21-9-12-23-24(17-21)35-26(27-23)29-13-15-33-16-14-29/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUINOBRCOXYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B2541793.png)

![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)

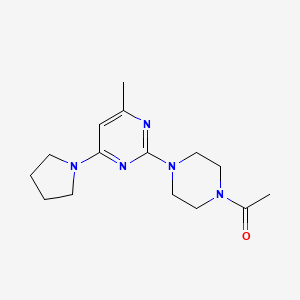
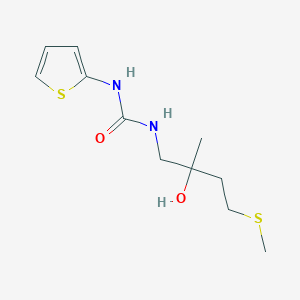
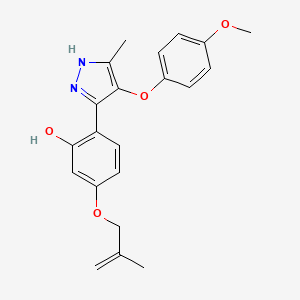
![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)
